molecular formula C9H7BFNO2S B14089680 (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid

(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid

Cat. No.: B14089680
M. Wt: 223.04 g/mol
InChI Key: VPCIAKUPXNIYCX-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative that contains a fluorine atom and a thiazole ring attached to a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phenol Derivatives: From oxidation reactions.

    Boronate Esters: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-(thiazol-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical and biological properties. The thiazole ring enhances its biological activity, making it a valuable compound in medicinal chemistry and other applications .

Properties

Molecular Formula

C9H7BFNO2S

Molecular Weight

223.04 g/mol

IUPAC Name

[2-fluoro-4-(1,3-thiazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C9H7BFNO2S/c11-8-3-6(9-4-15-5-12-9)1-2-7(8)10(13)14/h1-5,13-14H

InChI Key

VPCIAKUPXNIYCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CSC=N2)F)(O)O

Origin of Product

United States

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